molecular formula C11H13NO3 B13836622 3-[2-(3,4-Dihydroxyphenyl)ethylamino]prop-2-enal

3-[2-(3,4-Dihydroxyphenyl)ethylamino]prop-2-enal

Cat. No.: B13836622
M. Wt: 207.23 g/mol
InChI Key: AEFVCQJRSPYONO-UHFFFAOYSA-N
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Description

3-[2-(3,4-Dihydroxyphenyl)ethylamino]prop-2-enal is a compound with significant interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-Dihydroxyphenyl)ethylamino]prop-2-enal typically involves the condensation of 3,4-dihydroxybenzaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-Dihydroxyphenyl)ethylamino]prop-2-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted phenolic compounds .

Scientific Research Applications

3-[2-(3,4-Dihydroxyphenyl)ethylamino]prop-2-enal has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(3,4-Dihydroxyphenyl)ethylamino]prop-2-enal involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate various signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(3,4-Dihydroxyphenyl)ethylamino]prop-2-enal is unique due to its combination of phenolic hydroxyl groups and an ethylamino side chain, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

3-[2-(3,4-dihydroxyphenyl)ethylamino]prop-2-enal

InChI

InChI=1S/C11H13NO3/c13-7-1-5-12-6-4-9-2-3-10(14)11(15)8-9/h1-3,5,7-8,12,14-15H,4,6H2

InChI Key

AEFVCQJRSPYONO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCNC=CC=O)O)O

Origin of Product

United States

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